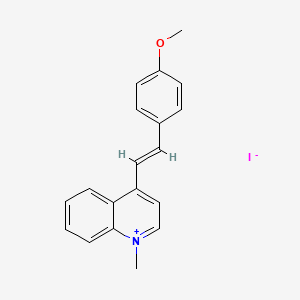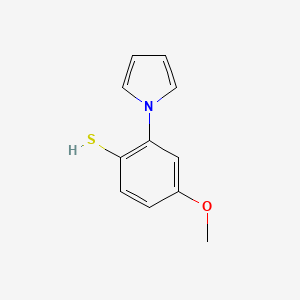
4-Methoxy-2-(1H-pyrrol-1-yl)benzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol is an organic compound with the molecular formula C11H11NOS It is a derivative of benzenethiol, featuring a methoxy group at the 4-position and a pyrrol-1-yl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzenethiol Derivative: The thiol group can be introduced through the reaction of a halogenated benzene derivative with thiourea, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and pyrrol-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to potential enzyme inhibition.
類似化合物との比較
Similar Compounds
- 4-Methoxy-2-(1H-pyrrol-1-yl)benzenamine
- 4-Methoxy-2-(1H-pyrrol-1-yl)benzaldehyde
- 4-Methoxy-2-(1H-pyrrol-1-yl)benzonitrile
Uniqueness
4-Methoxy-2-(1H-pyrrol-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity compared to its analogs
特性
CAS番号 |
91166-84-6 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
4-methoxy-2-pyrrol-1-ylbenzenethiol |
InChI |
InChI=1S/C11H11NOS/c1-13-9-4-5-11(14)10(8-9)12-6-2-3-7-12/h2-8,14H,1H3 |
InChIキー |
YLWCCPLHCHFZDO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)S)N2C=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


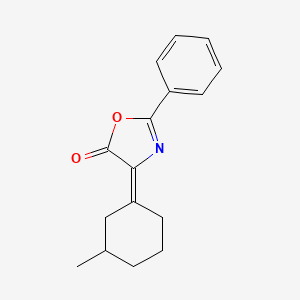
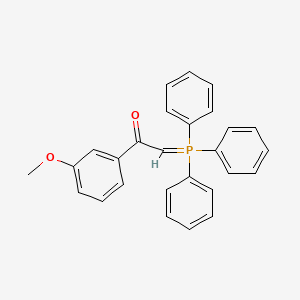
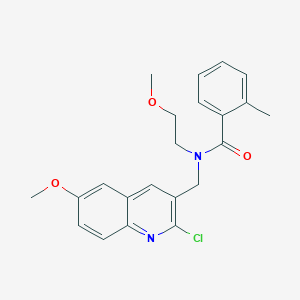
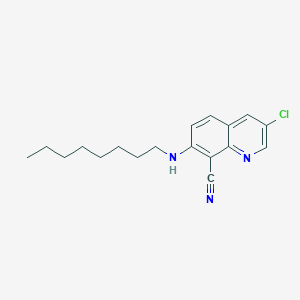
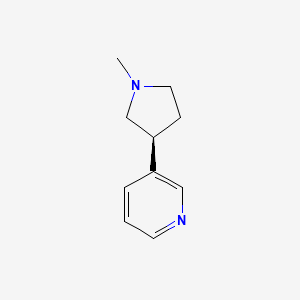
![3-(2-piperidin-1-ylethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12889300.png)
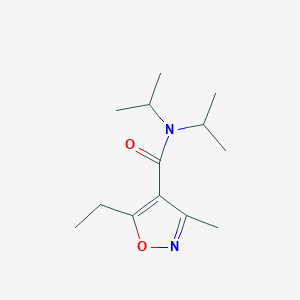
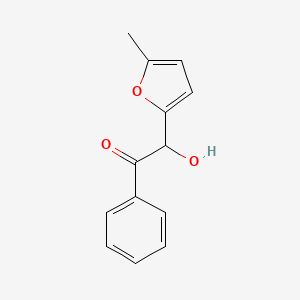

![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
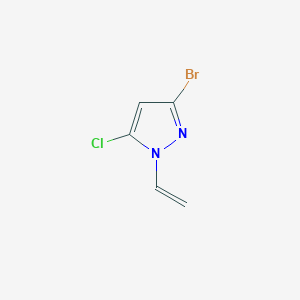
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
